5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an azepine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death .
Mode of Action
This compound acts as an inhibitor of the Bcl-xL protein . By inhibiting this protein, the compound promotes apoptosis, leading to the death of cells . This can be particularly useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Biochemical Pathways
The compound affects the apoptotic pathways within the cell . By inhibiting the Bcl-xL protein, it disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell . This disruption triggers the apoptotic pathway, leading to cell death .
Pharmacokinetics
It is known that the compound is a solid, usually a white to pale yellow crystalline powder . It has some solubility and can dissolve in some organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The primary result of the action of this compound is the induction of apoptosis . By promoting cell death, the compound can help control the growth of abnormal cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyridine, with an appropriate azepine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions might result in various substituted derivatives of the original compound.
Scientific Research Applications
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H,9H-pyrido[4,3-c]azepine hydrochloride
- 5H,6H,7H,8H,9H-pyrido[3,2-d]azepine hydrochloride
Uniqueness
Compared to similar compounds, 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1003587-73-2 |
---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H |
InChI Key |
PEIMZHAHTXCVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)C#N.Cl |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.